molecular formula C13H15N3O2 B1291420 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 28863-87-8

7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Cat. No. B1291420
CAS RN: 28863-87-8
M. Wt: 245.28 g/mol
InChI Key: RZHBDUGHJGKVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a derivative of the spirohydantoin family, which has been the subject of various studies due to its potential pharmacological properties, particularly as anticonvulsant agents. The structure of these compounds typically includes a spiro-connection of a hydantoin and a cycloalkane ring, which in this case is a nonane ring .

Synthesis Analysis

The synthesis of spirohydantoin derivatives often involves the reaction of specific precursors such as diaroyl-1H-pyrrole-2,3-diones with amines or enamines to form the spiro-connection . In the case of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, the synthesis may include the reaction of 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones with arenesulfonyl chlorides in the presence of a base like triethylamine .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic methods, including UV-Vis, FT-IR, 1H NMR, and 13C NMR spectroscopy, as well as single-crystal X-ray diffraction. The crystal structure of a related compound, 3-benzyl-1,3-diazaspiro[4.4]nonane-2,4-dione, was found to crystallize in the triclinic P-1 space group, with two independent molecules in the asymmetric unit. The cyclopentane ring in this structure adopts an envelope conformation, and the crystal packing is stabilized by hydrogen bonds and various other intermolecular interactions .

Chemical Reactions Analysis

The reactivity of spirohydantoin derivatives can be influenced by the presence of substituents on the benzyl group, which can affect the electronic properties of the molecule. The interaction with arenesulfonyl chlorides to form 7-arenesulfonyl derivatives is an example of a chemical reaction that these compounds can undergo, which also imparts antibacterial activity against certain strains of bacteria .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirohydantoins, such as their lipophilicity, can be estimated by calculating their log P values. These properties are crucial for their potential as anticonvulsant drugs, as they affect the bioavailability and distribution of the compounds within the body. The effects of substituents on the absorption spectra of spirohydantoins have been interpreted using the Hammett equation, which correlates absorption frequencies with electronic properties of the substituents .

Scientific Research Applications

  • Antimicrobial Activity

    • Field : Medicinal Chemistry
    • Application Summary : 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives have been synthesized and studied for their antimicrobial activity .
    • Methods of Application : Efficient methods for the synthesis of these derivatives have been developed, affording intermediates and target compounds in high yields not requiring additional purification .
    • Results : The synthesized compounds showed antimicrobial activity .
  • Antiproliferative, Cytotoxic, and Anticancer Agents

    • Field : Oncology
    • Application Summary : Recent studies show promising application of this class of compounds as antiproliferative, cytotoxic, and anticancer agents .
  • Inhibitors of Protein Arginine Deiminase

    • Field : Biochemistry
    • Application Summary : Compounds containing a fragment of substituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione were found to inhibit the protein arginine deiminase .
  • Catalyst for Enzymatic Transesterification Reaction

    • Field : Biochemistry
    • Application Summary : Structures containing a fragment of substituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione were found to catalyze the enzymatic transesterification reaction .
  • Antagonists of Integrin α L β 2

    • Field : Immunology
    • Application Summary : Compounds containing this moiety are antagonists of integrin α L β 2 which plays an important role in delivery of leukocytes to the site of inflammation .
  • Treatment of Hepatitis C

    • Field : Virology
    • Application Summary : Derivatives containing an N-substituted amide group at the pyrrolidone ring can be used in the treatment of hepatitis C .
  • Inhibitors of Matrix Metalloproteinases

    • Field : Biochemistry
    • Application Summary : Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione with a substituted N-methylamino group at position 9 are inhibitors of matrix metalloproteinases, which is significant in the uncontrolled division of connective tissue and collagen resulting in the absorption of the extracellular fluid .
  • Antagonists of Chemokine Receptors 2 and 5 (CCR2, CCR5)

    • Field : Immunology
    • Application Summary : According to a US patent, compound 3 (Fig. 1) is a potential antagonist of chemokine receptors 2 and 5 (CCR2, CCR5) .
  • Catalyst for Enzymatic Transesterification Reaction

    • Field : Biochemistry
    • Application Summary : Structures containing a fragment of substituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione were found to catalyze the enzymatic transesterification reaction .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

7-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-11-13(15-12(18)14-11)6-7-16(9-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHBDUGHJGKVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12C(=O)NC(=O)N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625198
Record name 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

CAS RN

28863-87-8
Record name 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.